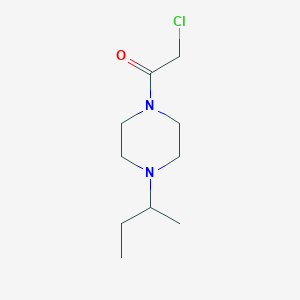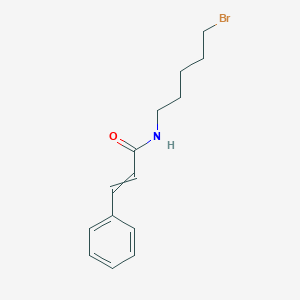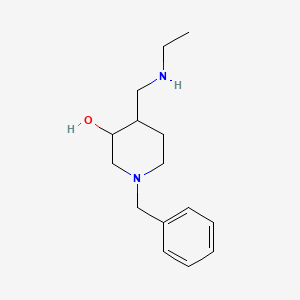
1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are widely used in the pharmaceutical industry due to their biological activity and pharmacological properties .
Métodos De Preparación
The synthesis of 1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpiperidin-3-one with ethylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using metal hydrides like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating neurotransmitter activity. The compound may bind to receptors or enzymes, altering their function and leading to various physiological effects .
Comparación Con Compuestos Similares
1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol can be compared to other piperidine derivatives, such as:
1-Benzyl-4-(methylamino)piperidin-3-ol: Similar in structure but with a methyl group instead of an ethyl group.
1-Benzyl-4-(dimethylamino)piperidin-3-ol: Contains a dimethylamino group, leading to different pharmacological properties.
1-Benzyl-4-(benzylamino)piperidin-3-ol: Features a benzyl group, which may affect its biological activity.
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
1-benzyl-4-(ethylaminomethyl)piperidin-3-ol |
InChI |
InChI=1S/C15H24N2O/c1-2-16-10-14-8-9-17(12-15(14)18)11-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3 |
Clave InChI |
NDTHGBXTJCOSAV-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1CCN(CC1O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
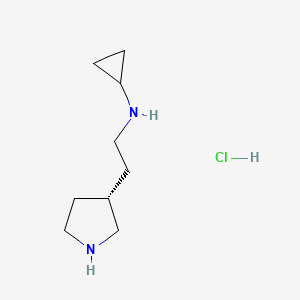
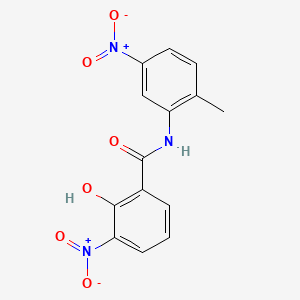
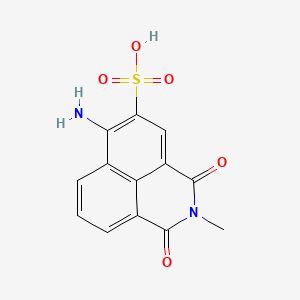

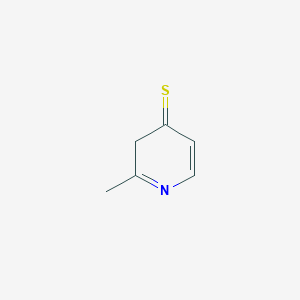
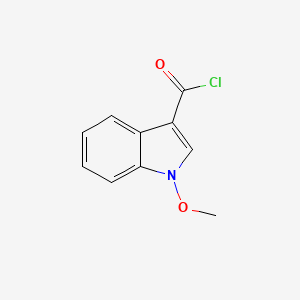
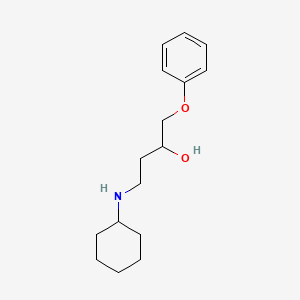
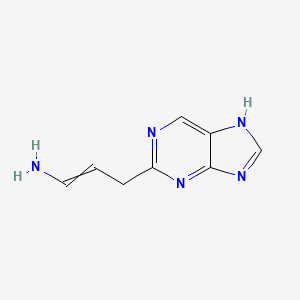
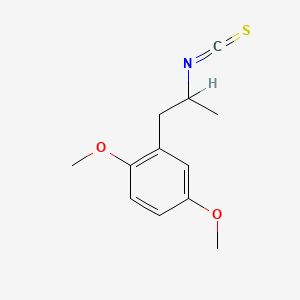
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13954108.png)
